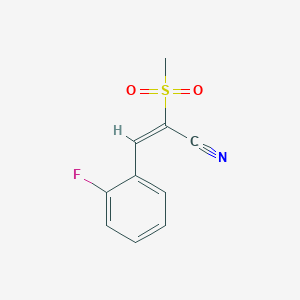
2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential applications in various fields.
科学研究应用
2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
作用机制
The mechanism of action of 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one has been shown to have a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one in lab experiments is its potential as a selective anticancer agent. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
未来方向
There are many potential future directions for research on 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of research involves the identification of specific cellular targets for this compound, which could lead to the development of more targeted anticancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of scientific research.
In conclusion, 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is a promising compound that has the potential to be used in various areas of scientific research. Its unique chemical structure and potential anticancer properties make it a promising candidate for further study. However, more research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 2-(4-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one involves a multistep process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 4-hydroxyacetophenone with propargyl bromide, followed by the reaction of the resulting product with anthranilic acid. The final product is then purified using various techniques, including column chromatography and recrystallization.
属性
IUPAC Name |
2-(4-hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-11-19-16(12-7-9-13(20)10-8-12)18-15-6-4-3-5-14(15)17(19)21/h2-10,16,18,20H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSYVRLTUKEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)




![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)

![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)

![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)
![1-[(2-Fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7455367.png)

![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)